molecular formula C9H8FN B12937770 8-Fluoro-3,4-dihydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline

Katalognummer: B12937770
Molekulargewicht: 149.16 g/mol
InChI-Schlüssel: HDLWOQYZFUGLFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerged from efforts to streamline synthetic routes to pharmaceutically relevant tetrahydroisoquinolines. Prior to its reported synthesis in 2018, researchers relied on multistep sequences involving brominated intermediates like 8-bromoisoquinoline. These routes suffered from inefficiencies, including low yields in Pomeranz–Fritsch cyclizations and challenges in regioselective functionalization.

The breakthrough came through adapting Schlosser's directed ortho-lithiation strategy, originally developed for methoxy-substituted analogs. By leveraging fluorine's strong ortho-directing effects in lithiation reactions, chemists achieved regioselective formylation of 2-(3-fluorophenyl)ethylamine derivatives. Subsequent acid-catalyzed cyclization yielded this compound hydrochloride hydrate in 78% yield, marking the first efficient route to this compound.

Key milestones in its synthetic evolution include:

Year Development Significance
2018 Directed lithiation-cyclization methodology Enabled gram-scale synthesis of 8-fluoro derivative
2023 Commercial availability Facilitated broader research applications

Structural Classification Within the Isoquinoline Derivative Family

This compound (C~9~H~8~FN) belongs to the 3,4-dihydroisoquinoline subclass, characterized by:

  • Core bicyclic system : Benzene fused to a partially saturated pyridine ring
  • Position-specific substitutions :
    • Fluorine at C8
    • Single bond between C1 and N2 (3,4-dihydro state)
  • Tautomeric forms : Exists in equilibrium between enamine and iminium species under physiological conditions

Structural differentiation from related compounds:

Compound C8 Substituent Ring Saturation Molecular Formula
Isoquinoline H Fully aromatic C~9~H~7~N
8-Bromo-3,4-dihydroisoquinoline Br 3,4-dihydro C~9~H~8~BrN
8-Fluoro-1,2,3,4-tetrahydroisoquinoline F Fully saturated C~9~H~10~FN

Critical spectroscopic features:

  • ¹H NMR (400 MHz, CDCl~3~): δ 8.65 (t, J = 2.2 Hz, 1H), 7.32 (ddd, J~HH~ = 8.2, 7.5 Hz, J~HF~ = 5.7 Hz, 1H)
  • IR (film): Strong absorption at 1671 cm⁻¹ corresponding to C=N stretch
  • X-ray crystallography : Planar bicyclic system with fluorine adopting meta orientation relative to nitrogen

Eigenschaften

Molekularformel

C9H8FN

Molekulargewicht

149.16 g/mol

IUPAC-Name

8-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChI-Schlüssel

HDLWOQYZFUGLFS-UHFFFAOYSA-N

Kanonische SMILES

C1CN=CC2=C1C=CC=C2F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

    Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

    Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Tetrahydroisoquinoline derivatives.

    Alkylation: Alkyl-substituted isoquinolines.

    Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of this compound is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

This compound has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the this compound scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

Wirkmechanismus

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Vergleich Mit ähnlichen Verbindungen

Table 2: Reactivity Comparison

Reaction Type 8-Fluoro Derivative 8-Bromo Derivative
Nucleophilic Substitution 51–49% (morpholine, pyrrolidine) ~30–60% (requires Pd catalysis)
Organometallic Addition 70–85% (alkyl/aryl lithiums) Not applicable (inert C-Br bond)
2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

  • Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .
  • Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.